Kaempferol-3-glucuronide

Descripción

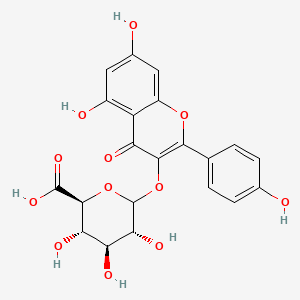

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H18O12 |

|---|---|

Peso molecular |

462.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21?/m0/s1 |

Clave InChI |

FNTJVYCFNVUBOL-MBIBTLSJSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Pictogramas |

Irritant |

Sinónimos |

kaempferol-3-O-glucuronide |

Origen del producto |

United States |

Biosynthesis and Natural Distribution of Kaempferol 3 Glucuronide

The journey of Kaempferol-3-glucuronide begins with the complex processes of flavonoid biosynthesis, followed by a crucial metabolic transformation known as glucuronidation.

Flavonoid Biosynthesis via the Shikimic Acid Pathway

Flavonoids, a diverse group of plant secondary metabolites, are synthesized through the intricate phenylpropanoid pathway, which itself originates from the shikimate pathway. mdpi.commdpi.com The shikimate pathway is a seven-step metabolic route that converts the simple carbohydrate precursors, phosphoenolpyruvic acid and D-erythrose 4-phosphate, into chorismic acid. mdpi.com This pathway is fundamental for the biosynthesis of aromatic amino acids, including L-phenylalanine, which serves as the primary precursor for the phenylpropanoid pathway. mdpi.commdpi.com

The phenylpropanoid pathway then takes over, converting L-phenylalanine into 4-coumaroyl-CoA through a series of enzymatic reactions. mdpi.com This intermediate is a critical branch point, leading to the formation of various classes of flavonoids. The core flavonoid skeleton is assembled by the enzyme chalcone (B49325) synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov This results in the formation of a chalcone, which is then isomerized to a flavanone (B1672756), a central precursor for the synthesis of other flavonoid classes, including flavonols like kaempferol (B1673270). researchgate.netsci-hub.se The biosynthesis of kaempferol from its flavanone precursor involves further enzymatic modifications, including hydroxylation and the introduction of a double bond in the C-ring. mdpi.com

Glucuronidation as a Key Phase II Metabolic Transformation

Glucuronidation is a major Phase II metabolic process that plays a pivotal role in the metabolism of a wide array of compounds, including flavonoids. nih.govtandfonline.com This process involves the conjugation of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. wiley.com The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

In the context of flavonoids, glucuronidation primarily occurs on the hydroxyl groups of the flavonoid aglycone. nih.gov For kaempferol, this results in the formation of various glucuronide conjugates, with this compound being a prominent metabolite. caymanchem.com This enzymatic modification significantly increases the water solubility of the parent flavonoid, facilitating its transport and storage within the plant. nih.gov While in mammals, glucuronidation is a key detoxification step to enhance the elimination of xenobiotics, in plants, it is a common modification of secondary metabolites. nih.govnih.gov The regioselectivity of glucuronidation, meaning the specific hydroxyl group to which the glucuronic acid is attached, is determined by the specific UGT enzyme involved. nih.gov

Botanical Sources and Natural Occurrence

This compound is not synthesized in isolation; it is found as a natural constituent in a wide variety of plants, ranging from traditional medicinal herbs to commonly consumed fruits and vegetables.

Identification in Specific Plant Species and Traditional Medicines

Scientific studies have identified this compound in a number of plant species, some of which have a long history of use in traditional medicine. For instance, it has been reported in Philydrum lanuginosum and has been identified as a natural chemical present in Ilex chinensis Sims, a plant used in traditional Chinese medicine. nih.govnih.gov Research has also detected this compound in Polygonum aviculare L. caymanchem.com Furthermore, this compound is found in the model legume Medicago truncatula, where glucuronides of flavones are the major flavonoid compounds in the aerial parts. nih.govnih.gov

Presence in Edible Plants and Fruits (e.g., Fragaria, Mango)

Beyond its presence in medicinal plants, this compound is also found in several edible plants and fruits that are part of the human diet. It has been identified in strawberries (Fragaria x ananassa), where it exists as a flavonol glycoside. caymanchem.comfoodb.ca Notably, unripe mango pulp of the 'himsagar' variety has been shown to contain this compound. researchgate.netjournalspress.com Other dietary sources include endives (Cichorium endivia), tropical highland blackberries (Rubus adenotrichos), and blackberries (Rubus). foodb.cahmdb.ca It is also found in lower concentrations in red raspberries (Rubus idaeus) and common beans (Phaseolus vulgaris). foodb.cahmdb.ca

Elucidation of Biological Activities and Molecular Mechanisms

Antioxidant Mechanisms of Kaempferol-3-glucuronide

The antioxidant capabilities of this compound are a cornerstone of its protective effects within cellular environments. These mechanisms involve direct action against reactive molecules and modulation of cellular defense pathways.

This compound exhibits significant antioxidant activity by directly scavenging free radicals. biosynth.com This action helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. biosynth.comwiley.com Studies have shown that flavonoids, including kaempferol (B1673270) and its derivatives, are effective inhibitors of microsomal lipid peroxidation and scavengers of oxygen free radicals. nih.gov The presence of hydroxyl groups in the flavonoid structure is crucial for their potent antioxidant capacity. wiley.com

A primary mode of action for this compound involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. biosynth.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

In response to oxidative stress, this compound can promote the activation of the Nrf2 pathway. nih.govmdpi.com This leads to the upregulation of downstream antioxidant enzymes. For instance, in a study using larval zebrafish and HepG2 cells, this compound was shown to reverse the mRNA levels of keap1 and nrf2, which is indicative of Nrf2 activation. nih.gov The activation of Nrf2 by kaempferol and its metabolites helps to reduce redox homeostasis imbalances. nih.gov Research on lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrated that this compound upregulates the Nrf2/HO-1 signaling cascade. nih.govacs.org Specifically, pretreatment with this compound increased the expression of both Nrf2 and Heme Oxygenase-1 (HO-1) in a dose-dependent manner. nih.gov

This compound has been shown to effectively inhibit the production of ROS in various cellular models. caymanchem.com In studies involving LPS-stimulated BV2 microglial cells, the compound significantly attenuated ROS levels. nih.govacs.org Similarly, it has been observed to inhibit ROS production induced by fMLP in isolated human neutrophils. caymanchem.commedkoo.com In a non-alcoholic steatohepatitis model using larval zebrafish and HepG2 cells, this compound reduced ROS levels both in vivo and in vitro. nih.govresearchgate.net This reduction in ROS is a key component of its antioxidative and anti-inflammatory effects. nih.gov

Anti-inflammatory Pathways Mediated by this compound

The anti-inflammatory properties of this compound are well-documented and are mediated through the downregulation of pro-inflammatory molecules and the inhibition of critical signaling pathways.

This compound has been shown to significantly inhibit the production and release of several pro-inflammatory mediators. In LPS-stimulated RAW 264.7 cells, it effectively suppressed the secretion of Interleukin-1 beta (IL-1β), Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), and Leukotriene B4 (LTB4). nih.gov Similarly, in LPS-stimulated BV2 microglial cells, the compound inhibited the release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and also reduced the expression of prostaglandin E synthase 2. nih.govacs.orgsemanticscholar.org Furthermore, it has demonstrated the ability to upregulate the anti-inflammatory cytokine IL-10. nih.govmedchemexpress.com

| Pro-inflammatory Mediator | Cell/Animal Model | Observed Effect | Reference |

|---|---|---|---|

| IL-1β | LPS-stimulated RAW 264.7 cells | Inhibited | nih.gov |

| IL-6 | LPS-stimulated BV2 microglial cells | Inhibited | nih.govacs.orgsemanticscholar.org |

| TNF-α | LPS-stimulated BV2 microglial cells | Inhibited | nih.govacs.orgsemanticscholar.org |

| NO | LPS-stimulated RAW 264.7 cells | Inhibited | nih.gov |

| PGE2 | LPS-stimulated RAW 264.7 cells | Inhibited | nih.gov |

| LTB4 | LPS-stimulated RAW 264.7 cells | Inhibited | nih.gov |

This compound exerts its anti-inflammatory effects by targeting key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmedchemexpress.com The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. acs.org this compound has been found to block the phosphorylation of NF-κB, thereby inhibiting its activation. nih.gov In LPS-stimulated BV2 cells, it was shown to decrease the phosphorylation of IκBα and suppress the translocation of the NF-κB p65 subunit to the nucleus. acs.orgsemanticscholar.org

The MAPK signaling pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in inflammation. semanticscholar.org Kaempferol and its derivatives have been shown to modulate this pathway. mdpi.comtandfonline.com Specifically, this compound has been observed to downregulate phosphorylated MAPKs in LPS-stimulated BV2 microglial cells. nih.govacs.org By inhibiting both the NF-κB and MAPK pathways, this compound effectively reduces the expression of inflammatory mediators like iNOS and COX-2. nih.govacs.orgsemanticscholar.org

| Signaling Pathway | Cell/Animal Model | Mechanism of Inhibition | Reference |

|---|---|---|---|

| NF-κB | LPS-stimulated RAW 264.7 cells | Blocks phosphorylation of NF-κB | nih.gov |

| NF-κB | LPS-stimulated BV2 microglial cells | Decreases phosphorylation of IκBα and suppresses p65 translocation | acs.orgsemanticscholar.org |

| MAPK | LPS-stimulated BV2 microglial cells | Downregulates phosphorylated MAPKs | nih.govacs.org |

Anti-inflammatory Effects in Cellular and Animal Models

This compound (K3G) demonstrates notable anti-inflammatory properties in various experimental models. nih.govmedchemexpress.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, K3G has been shown to significantly inhibit the production of several pro-inflammatory mediators. nih.govabmole.com These include interleukin-1β (IL-1β), nitric oxide (NO), prostaglandin E2 (PGE2), and leukotriene B4 (LTB4). nih.govabmole.com Concurrently, it upregulates the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govmedchemexpress.com

The anti-inflammatory potential of K3G extends to in vivo models. Studies in mice have shown its ability to reduce inflammation, as evidenced by a decrease in the phagocytic index and attenuation of carrageenan-induced paw edema. nih.gov The molecular underpinnings of these effects appear to lie in its ability to interfere with key inflammatory signaling pathways. A crucial mechanism is the blockage of the phosphorylation of NF-κB, a central regulator of the inflammatory response. nih.govmedchemexpress.com Research has also indicated that K3G can inhibit the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW 264.7 cells. medchemexpress.com

| Model System | Mediator/Pathway | Effect of this compound | Reference |

|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | IL-1β, NO, PGE2, LTB4 | Inhibition | nih.govabmole.com |

| LPS-stimulated RAW 264.7 cells | IL-10 | Upregulation | nih.govmedchemexpress.com |

| LPS-stimulated RAW 264.7 cells | NF-κB phosphorylation | Inhibition | nih.govmedchemexpress.com |

| LPS-stimulated RAW 264.7 cells | iNOS, COX-2 gene expression | Inhibition | medchemexpress.com |

| Mice (carrageenan-induced paw edema) | Paw edema | Reduction | nih.gov |

Glucose Metabolism Regulation by this compound

This compound has emerged as a significant regulator of glucose metabolism, primarily through its interaction with the AKT signaling pathway.

Research has demonstrated that K3G can activate the AKT/GSK3β signaling pathway. cwu.educabidigitallibrary.org This activation is achieved through the phosphorylation of both AKT and its downstream target, glycogen (B147801) synthase kinase 3β (GSK3β). cwu.edumedchemexpress.com The phosphorylation of these key proteins plays a crucial role in improving glucose metabolism. cwu.educabidigitallibrary.orgnordicbiosite.com This mechanism has been observed in various cell lines, including HepG2 cells, where K3G treatment led to upregulated phosphorylation of PAKT and GSK3β. medchemexpress.com

The activation of the AKT pathway by K3G is initiated by a direct molecular interaction with the Pleckstrin Homology (PH) domain of the AKT protein. cwu.educabidigitallibrary.org Target prediction, enzymatic activity assays, and AKT plasma translocation assays have all pointed to the AKT PH domain as a direct target of K3G. cwu.edu Fluorescence spectrometry has been employed to quantify this interaction, revealing a dissociation constant (KD) of 27.6 μM for K3G with the AKT PH domain. cwu.educabidigitallibrary.org Molecular docking studies have further provided insights into the specific interactions between K3G and this domain, suggesting that the glucuronic acid structure is crucial for this binding. cwu.edunih.gov

A direct consequence of the activation of the AKT/GSK3β pathway by this compound is the enhancement of cellular glucose consumption. cwu.educabidigitallibrary.org Studies have shown that treatment with K3G at concentrations of 0.1, 1, and 10 µM increases glucose consumption in HepG2 cells. caymanchem.com This effect is a downstream result of the signaling cascade initiated by the binding of K3G to the AKT PH domain and the subsequent phosphorylation of AKT and GSK3β. cwu.edumedchemexpress.com

| Aspect of Glucose Metabolism | Finding | Reference |

|---|---|---|

| Signaling Pathway | Activates AKT/GSK3β phosphorylation | cwu.edumedchemexpress.com |

| Molecular Target | Directly targets the AKT Pleckstrin Homology (PH) domain | cwu.educabidigitallibrary.org |

| Binding Affinity (KD) | 27.6 μM | cwu.educabidigitallibrary.org |

| Cellular Effect | Enhances glucose consumption in HepG2 cells | caymanchem.com |

Antineuroinflammatory Research on this compound

Beyond its general anti-inflammatory effects, this compound exhibits specific antineuroinflammatory properties, particularly in the context of microglial cell activation.

In studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, K3G has been shown to effectively suppress the expression of key neuroinflammatory mediators. nih.govacs.org Specifically, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.govacs.org This inhibition of iNOS and COX-2 is a critical aspect of its antineuroinflammatory potential, as these enzymes are responsible for the production of inflammatory molecules that can contribute to neuronal damage. nih.gov The inhibitory effects of K3G on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) are mediated through the suppression of iNOS and COX-2 protein expression, respectively. nih.govacs.org

Inhibition of NF-κB and STAT3 in Microglial Cell Models

Kaempferol glycosides have demonstrated neuroprotective effects by targeting key inflammatory pathways in microglial cells, the resident immune cells of the central nervous system. nih.govacs.org Specifically, these compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govchiro.orguea.ac.uk

In studies using BV2 microglial cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound (K3G) has been observed to suppress the inflammatory response. nih.govacs.org K3G pretreatment inhibits the nuclear translocation of the NF-κB p65 subunit in a dose-dependent manner. nih.govacs.org This is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govacs.org By blocking IκBα phosphorylation and subsequent degradation, K3G effectively halts the NF-κB signaling cascade. nih.govacs.org The inhibition of NF-κB and STAT3 activation by kaempferol glycosides has a beneficial impact on neuroinflammation following ischemic brain injury. chiro.orguea.ac.uknih.gov

Anti-HIV Activity of this compound

Beyond its anti-inflammatory properties, this compound has been identified as possessing anti-HIV activity. nih.govacs.org The sodium salt of this compound, in particular, has been reported to exhibit inhibitory effects against HIV-1. nih.govacs.org While the precise mechanisms are still under investigation, the anti-HIV potential of flavonoid glucuronides like K3G is a growing area of research. mdpi.com

Aldose Reductase Inhibition Studies with this compound

This compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. nih.govacs.org Aldose reductase catalyzes the reduction of glucose to sorbitol, and its overactivation can lead to cellular damage. Kaempferol and its various glycosidic forms, including this compound, have been identified as potent inhibitors of rat lens aldose reductase. nih.govnih.govclockss.org The inhibitory activity of these flavonoids suggests their potential therapeutic role in mitigating long-term diabetic complications. nih.gov

Investigations into Anticancer Potential of this compound

Recent research has focused on the anticancer properties of this compound, exploring its effects on enzyme activity, target protein modulation, and gene network interactions.

In silico studies have revealed that this compound can modulate the catalytic activity of several enzymes associated with cancer. medchemexpress.comjournalspress.com The compound has been shown to decrease the activity of enzymes encoded by genes such as AKR1B1, CLIP4, ATP6V1F, G6PD, and GLA. medchemexpress.comjournalspress.com The reduced activity of these enzymes is linked to a decrease in the occurrence of several cancers, including liver hepatocellular carcinoma (LIHC), cervical squamous cell carcinoma (CESC), sarcoma, kidney renal papillary cell carcinoma (KRPCC), and skin cutaneous melanoma (SCM). medchemexpress.comjournalspress.com

Computational analyses have been instrumental in identifying potential protein targets for this compound. One key target identified is the aldo-keto reductase family 1 member B1 (AKR1B1), an enzyme also known as aldose reductase. journalspress.comresearchgate.netjournalspress.com This protein is often overexpressed in various cancer types. journalspress.comresearchgate.net In silico docking studies have also suggested that this compound exhibits a high affinity for the hexokinase-2 (HK2) enzyme, a key player in cancer cell metabolism. nih.gov Additionally, studies have shown its potential to interact with the anti-apoptotic protein AKT1, suggesting a role in inhibiting cancer cell proliferation. atlantis-press.com

Gene network analysis has further elucidated the role of this compound in cancer. The gene encoding its target protein, AKR1B1, is differentially expressed in numerous cancer types, including head and neck cancer. journalspress.comresearchgate.netjournalspress.com Molecular docking studies, which predict the binding affinity between a ligand and a protein, have been used to investigate the interaction between this compound and its target proteins. journalspress.comresearchgate.netnih.gov These computational approaches provide valuable insights into how this flavonoid may exert its anticancer effects by interfering with pathways crucial for tumor growth and progression. journalspress.comresearchgate.netnih.gov

Lipid Metabolism Regulation by this compound

This compound, a primary metabolite of kaempferol, has demonstrated notable effects on the regulation of lipid metabolism. researchgate.netcaymanchem.com Research indicates its potential in mitigating conditions associated with lipid dysregulation, such as non-alcoholic fatty liver disease (NAFLD). nih.govnih.govresearchgate.net

Studies utilizing both in vivo and in vitro models have shown that this compound can effectively reduce the accumulation of lipids in the liver. nih.govresearchgate.net In a study involving a high-cholesterol diet-induced larval zebrafish model of steatosis, treatment with this compound resulted in a discernible decrease in lipid accumulation. nih.govnih.gov This effect was also observed in HepG2 cells, a human liver cell line, where the compound mitigated free fatty acid-induced lipid buildup. nih.govresearchgate.net

The mechanism behind this reduction in hepatic lipid accumulation is linked to the compound's ability to modulate pathways involved in oxidative stress. nih.govnih.gov For instance, this compound has been shown to influence the Nrf2/Keap1 pathway, a key regulator of the antioxidant response, thereby reducing lipid peroxidation. nih.govnih.gov

In vitro and in vivo research has demonstrated that kaempferol can lessen the storage of lipids. mdpi.com By activating the SIRT1/AMPK signaling pathway, kaempferol may be a useful therapeutic agent for preventing the buildup of lipids in the liver. mdpi.com

Table 1: Effect of this compound on Hepatic Lipid Accumulation

| Model | Observation | Reference |

| High-cholesterol diet-induced larval zebrafish | Reduced lipid accumulation | nih.govnih.gov |

| Free fatty acid-induced HepG2 cells | Reduced lipid accumulation | nih.govresearchgate.net |

This compound also plays a role in maintaining lipid homeostasis by modulating the levels of key lipid molecules. frontiersin.org Research has shown its ability to influence triglyceride (TG) and total cholesterol (TC) levels. nih.gov

In studies with larval zebrafish fed a high-cholesterol diet, this compound treatment led to a reduction in both triglyceride and total cholesterol levels. nih.gov This suggests a direct impact on the pathways governing the synthesis and clearance of these lipids. While the parent compound, kaempferol, has been more extensively studied for its lipid-lowering effects, including the reduction of total cholesterol, triglycerides, and low-density lipoprotein (LDL), the activity of its glucuronidated metabolite is an active area of investigation. frontiersin.orgmdpi.com

The regulation of these lipid parameters is crucial for preventing hyperlipidemia, a major risk factor for cardiovascular diseases. frontiersin.org The ability of this compound to contribute to the reduction of lipid accumulation and regulate cholesterol and triglyceride levels highlights its potential as a beneficial agent in managing metabolic disorders. nih.govfrontiersin.org

Table 2: Impact of this compound on Lipid Profile

| Lipid Parameter | Effect Observed in Research Models | Reference |

| Triglycerides (TG) | Reduced levels | nih.gov |

| Total Cholesterol (TC) | Reduced levels | nih.gov |

Structure Activity Relationship Sar of Kaempferol 3 Glucuronide

Influence of Glycosidic Linkage on Biological Activity

The presence and nature of the glycosidic linkage at the 3-position of the Kaempferol (B1673270) backbone significantly modulate its biological properties. This linkage involves a glucuronic acid molecule attached via an O-glycosidic bond. journalspress.com

The glycosylation of flavonoids like Kaempferol generally increases their water solubility, which in turn affects their absorption and bioavailability. mdpi.comnih.gov However, this modification can also influence the molecule's inherent antioxidant and anti-inflammatory activities. For instance, while some studies suggest that glycosylation can reduce the antioxidant efficiency compared to the corresponding aglycones, others indicate that specific glycosides can still exhibit significant biological effects. nih.govnih.gov

The type of sugar moiety is crucial. For example, Kaempferol-3-glucoside is a preferred substrate for the enzyme lactase-phlorizin hydrolase, which facilitates its absorption. nih.gov In the case of Kaempferol-3-glucuronide, its hydrophilic nature allows for direct absorption from the small intestine. nih.gov The enzymatic glucuronidation process, which forms this linkage, is primarily carried out by the UGT1A9 enzyme in humans. lookchem.comrsc.org

The anti-inflammatory activity is also affected by the glycosidic linkage. Kaempferol-3-O-β-d-glucuronide has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators. nih.govnih.govabmole.com This suggests that the glucuronide moiety does not negate the anti-inflammatory potential of the Kaempferol structure. Some research even points to the glucuronide forms as being bioactive metabolites themselves. nih.gov

Comparative Analysis of Bioactivity with Kaempferol Aglycone

When comparing the bioactivity of this compound to its aglycone form, Kaempferol, several key differences and similarities emerge.

Anti-inflammatory Activity: Both Kaempferol and its 3-glucuronide metabolite exhibit significant anti-inflammatory properties. nih.govacs.orgmedchemexpress.com Kaempferol-3-O-β-d-glucuronide has been shown to inhibit various pro-inflammatory mediators like IL-1β, NO, PGE2, and LTB4 in a dose-dependent manner. nih.gov It also blocks the phosphorylation of NF-κB, a key regulator of inflammation. nih.gov Similarly, Kaempferol aglycone has been reported to possess potent anti-inflammatory effects. nih.gov The presence of the glucuronide moiety does not appear to diminish this activity significantly and may even play a role in its mechanism of action. nih.gov

Bioavailability and Metabolism: A significant difference lies in their bioavailability. Kaempferol aglycone, being more lipophilic, can be absorbed via passive diffusion. nih.gov In contrast, the hydrophilic this compound is absorbed directly, and it is also a major metabolite of Kaempferol formed in the small intestine and liver. mdpi.comcaymanchem.com After ingestion of Kaempferol-rich foods, this compound is a major metabolite found in plasma and urine. mdpi.commdpi.com This indicates that much of the in vivo activity observed after consuming Kaempferol may be attributable to its glucuronidated form.

| Activity | This compound | Kaempferol Aglycone | Key Findings |

|---|---|---|---|

| Antioxidant | Active, inhibits ROS production. caymanchem.comchemfaces.com | Generally considered more potent. nih.gov | Aglycone has higher in vitro activity, but the glucuronide is an active metabolite in vivo. |

| Anti-inflammatory | Potent, inhibits pro-inflammatory mediators and NF-κB phosphorylation. nih.gov | Potent anti-inflammatory effects. nih.gov | Both forms are active, with the glucuronide demonstrating significant effects. |

| Bioavailability | Directly absorbed; major metabolite in plasma. mdpi.comnih.gov | Absorbed via passive diffusion. nih.gov | Glucuronide is a key circulating form after Kaempferol consumption. |

Theoretical Insights from Molecular Descriptors and Frontier Orbitals in SAR

Computational chemistry provides valuable insights into the structure-activity relationship of molecules like this compound through the analysis of molecular descriptors and frontier molecular orbitals (FMOs). researchgate.net

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. For flavonoids, descriptors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are important for predicting their absorption, distribution, metabolism, and excretion (ADME) properties. The addition of the glucuronic acid moiety to Kaempferol significantly alters these descriptors, increasing its polarity and water solubility. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, a crucial aspect of antioxidant activity. proquest.com A higher HOMO energy indicates a greater electron-donating capacity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

Metabolism and Pharmacokinetics in Research Models

In Vivo Formation and Metabolic Pathways

Formation from Kaempferol (B1673270), Primarily in the Small Intestine

Kaempferol-3-glucuronide is a primary metabolite of kaempferol, a naturally occurring flavonoid found in many plants. biomol.comcaymanchem.com Following oral ingestion, kaempferol is absorbed in the small intestine through both passive and facilitated diffusion, as well as active transport. mdpi.com The small intestine is the principal site for the biotransformation of kaempferol into this compound. biomol.comcaymanchem.com Studies have shown that after oral administration of kaempferol, it is rapidly absorbed and metabolized into its phase II conjugates, with this compound being a major metabolite found in plasma. nih.gov

Role of Phase II Metabolic Enzymes and Efflux Transporters in Biotransformation

The biotransformation of kaempferol is heavily influenced by the activity of phase II metabolic enzymes and efflux transporters. nih.govnih.gov These enzymes, present in the intestine and liver, catalyze the conjugation of kaempferol with molecules like glucuronic acid, leading to the formation of metabolites such as this compound. mdpi.comnih.gov

Efflux transporters, including Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs), play a crucial role in the disposition of these flavonoid conjugates. nih.gov These transporters are abundantly expressed in the intestine and liver and are responsible for transporting the newly formed metabolites out of the cells. nih.gov Specifically, MRP2 has been shown to be involved in the efflux of kaempferol glucuronides. nih.gov In Caco-2 cell models, an in vitro model of the human intestinal barrier, glucuronide conjugates of kaempferol were found to be preferentially transported to the basolateral side, which corresponds to the bloodstream in vivo. nih.gov

Identification as a Primary Metabolite in Plasma and Urine in Animal Studies

In various animal studies, this compound has been consistently identified as the major metabolite of kaempferol present in both plasma and urine. nih.govmdpi.com Pharmacokinetic analyses in rats have demonstrated that after oral administration, kaempferol is extensively biotransformed into conjugates, with this compound being the most abundant form detected in plasma. nih.govnih.gov In fact, the plasma concentration of this compound has been observed to be significantly higher—up to 50 times greater—than that of the parent compound, kaempferol. nih.gov

Detection of this compound and Other Metabolites (e.g., Sulfates)

Following the administration of kaempferol, a variety of metabolites are formed and can be detected in biological fluids. Besides the predominant this compound, other metabolites such as kaempferol-7-glucuronide and sulfated conjugates have also been identified in plasma and urine. nih.govmdpi.com For instance, in rat plasma, kaempferol-7-sulfate is another detected metabolite. nih.gov While this compound and kaempferol-7-glucuronide are rapidly formed and eliminated, sulfated metabolites exhibit a longer persistence in the plasma. nih.gov In urine, in addition to this compound, kaempferol monosulfates and disulfates have been observed. mdpi.comresearchgate.net

Investigation of Coenzyme Q Biosynthesis Pathway Involvement in Cellular Systems

Recent research has uncovered a novel metabolic fate for kaempferol, linking it to the biosynthesis of coenzyme Q (CoQ) in kidney cells. mdpi.comresearchgate.net Studies have shown that kaempferol can be metabolized in a way that its B-ring is liberated and subsequently utilized as a precursor for the aromatic ring in CoQ biosynthesis. mdpi.comnih.gov This finding suggests a previously unknown role for kaempferol in cellular metabolism, potentially contributing to the endogenous synthesis of this vital antioxidant. nih.gov Among several polyphenols tested, kaempferol was found to produce the most significant increase in CoQ levels in cultured kidney cells. nih.gov

Analytical Methodologies for Kaempferol 3 Glucuronide Research

Extraction and Preliminary Characterization Techniques

The initial steps in studying Kaempferol-3-glucuronide involve its extraction from plant sources and preliminary characterization to confirm its presence and basic structural features.

Solvent Extraction from Various Plant Matrices

The extraction of this compound from plant materials is a critical first step. The choice of solvent and extraction method significantly impacts the yield and purity of the compound.

Ethanol (B145695), often in a 70% aqueous solution, has been shown to be an effective solvent for extracting flavonoids, including this compound, from the leaves of Alpinia zerumbet. scielo.br In this particular study, various extraction methods such as shaking maceration, ultrasonic, and microwave-assisted extraction were compared, with 70% ethanol proving more efficient than water. scielo.br Similarly, a 70% methanol (B129727) solution was used for the maceration of the aerial parts of Calligonum polygonoides to extract flavonoids. ekb.eg

In another approach, bioactive components, including this compound, were extracted from unripe mango pulp of the 'himsagar' variety. researchgate.netjournalspress.comjournalspress.com Research on Cyclocarya paliurus leaves has explored the use of deep eutectic solvents (DESs) as an environmentally friendly extraction method. nih.gov One study found that a DES composed of choline (B1196258) chloride and 1,4-butanediol (B3395766) was optimal for extracting flavonoids, including this compound. nih.gov

The following table summarizes different plant sources and the solvents used for the extraction of this compound:

| Plant Matrix | Extraction Solvent/Method | Reference |

| Alpinia zerumbet leaves | 70% Ethanol (ultrasonic, microwave, stirring) | scielo.br |

| Calligonum polygonoides aerial parts | 70% Methanol (maceration) | ekb.eg |

| Unripe 'himsagar' mango pulp | Not specified | researchgate.netjournalspress.comjournalspress.com |

| Cyclocarya paliurus leaves | Deep Eutectic Solvents (e.g., choline chloride:1,4-butanediol) | nih.gov |

Spectrometric and Spectroscopic Characterization Methods (e.g., UV-spectrometry with shift reagents, NMR)

Once extracted, preliminary characterization of this compound is often performed using spectrometric and spectroscopic techniques.

UV-Vis Spectrometry: UV-visible spectroscopy is a fundamental tool for the initial identification of flavonoids. Flavones and flavonols typically exhibit two main absorption bands: Band I (320–385 nm) corresponding to the B-ring, and Band II (250–285 nm) for the A-ring. researchgate.netjournalspress.com The use of shift reagents, such as sodium hydroxide (B78521) (NaOH), sodium acetate (B1210297) (NaOAc), and boric acid (H₃BO₃), can cause shifts in these absorption bands, providing valuable structural information. researchgate.netjournalspress.comjournalspress.com For instance, the presence of this compound in unripe mango pulp was confirmed by observing the spectral shifts upon the addition of these reagents. researchgate.netjournalspress.comjournalspress.com The UV spectrum of a diacylated kaempferol (B1673270) glycoside showed a shoulder at λmax = 268 nm and a broad band at λmax = 312 nm. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated compounds. Both ¹H-NMR and ¹³C-NMR are employed. In the case of this compound isolated from Calligonum polygonoides, ¹H-NMR data revealed characteristic signals for the kaempferol aglycone and the glucuronide moiety. ekb.eg For example, the ¹H-NMR spectrum in CD₃OD showed signals at δ 8.10 (2H, d, J= 8 Hz, H-2', H-6'), δ 6.90 (2H, d, J= 8 Hz, H-3', H-5'), and δ 6.39 (1H, d, J= 2 Hz, H-8). ekb.eg Similarly, the structure of kaempferol-3-O-β-D-rutinoside was characterized using ¹H and ¹³C NMR, which showed key signals for the kaempferol nucleus and the rutinoside moiety. b-cdn.net The identity of D-glucuronic acid in a quercetin-3-O-β-D-glucuronide was confirmed by ¹³C-NMR, where the C-6” signal was found at δ 172.43. mdpi.com

The following table provides a summary of the spectroscopic data used for the characterization of this compound and related compounds:

| Technique | Compound/Matrix | Key Findings | Reference |

| UV-Vis with Shift Reagents | This compound in mango pulp | Confirmed presence through spectral shifts with NaOH, NaOAc, H₃BO₃. | researchgate.netjournalspress.comjournalspress.com |

| ¹H-NMR | This compound from C. polygonoides | δ 8.10 (H-2', H-6'), δ 6.90 (H-3', H-5'), δ 6.39 (H-8). | ekb.eg |

| ¹³C-NMR | Quercetin-3-O-β-D-glucuronide | C-6” signal at δ 172.43 confirmed D-glucuronic acid. | mdpi.com |

| ¹H and ¹³C NMR | Kaempferol-3-O-β-D-rutinoside | Identified key signals for kaempferol nucleus and rutinoside moiety. | b-cdn.net |

Advanced Chromatographic and Mass Spectrometric Identification and Quantification

For more precise identification and quantification, advanced analytical techniques are indispensable.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC. It is widely used for the analysis of complex mixtures containing flavonoids. A UPLC-ESI-QTOF-MS/MS method was used to identify 26 bioactive compounds in Marrubium vulgare extracts, with this compound being one of the major components. nih.gov In another study, a UPLC-Q-Tof Premier instrument was used to obtain MS2 data for this compound. nih.gov Furthermore, a sensitive and accurate ultra-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method was established for the quantitative determination of Kaempferol-3-O-β-D-glucuronide in rat plasma and tissues. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of flavonoids due to its high sensitivity and selectivity. rsc.org An ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) method was developed to identify in vivo components in rats after oral administration of a lotus (B1177795) leaf flavonoid extract. rsc.orgresearchgate.net This method allowed for the identification of thirty-seven components, including glucuronidation and sulfonation metabolites of quercetin (B1663063) and kaempferol. rsc.orgresearchgate.net Similarly, UFLC-Q-TOF-MS/MS was used to screen for flavonoids and their metabolites in human urine after consuming Exocarpium Citri Grandis extract, identifying 18 flavonoids in the extract and 20 metabolites in the urine. nih.gov LC-ESI-MS/MS was also used to tentatively identify 59 metabolites in Bauhinia madagascariensis and 66 in Bauhinia purpurea methanol extracts, with this compound being one of them. ekb.eg

Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Data Acquisition for Structural Elucidation

For targeted quantification and structural confirmation, specific mass spectrometric scan modes are employed.

Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and selective technique used for quantifying known compounds. In a study on grape skin polyphenols, the mass spectrometer was operated in MRM mode to quantify 96 phenolic compounds, including this compound, which was qualified by the loss of the glucuronide moiety (-176Th). nih.gov

Enhanced Product Ion (EPI): The MRM-information dependent acquisition (IDA) of enhanced product ions (MRM-IDA-EPI) is a method used for the structural identification of detected components. rsc.orgresearchgate.net In the analysis of lotus leaf flavonoids, a Q1 full scan combined with an MRM survey scan was used to detect parent flavonoids and their metabolites, while MRM-IDA-EPI was used for structural identification. rsc.orgresearchgate.net This approach is noted for its high sensitivity and specificity. rsc.org A generic workflow for flavonoid profiling in plants also utilizes MRM-EPI, where MRM transitions targeting specific glycosides are monitored. researchgate.net

The following table presents data from an LC-ESI-MS/MS analysis of Bauhinia madagascariensis extract, showing the retention time, mass-to-charge ratio, and proposed formula for this compound.

| Compound | RT (min) | [M-H]⁻ (m/z) | Molecular Formula | Reference |

| This compound | 4.73 | 461.1684 | C₂₁H₁₈O₁₂ | ekb.eg |

Application as Reference Standards in Analytical Method Development and Quality Control

The utility of this compound as a reference standard is paramount in the precise quantification and identification of flavonoid metabolites in complex biological matrices. Analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), heavily rely on well-characterized reference standards for accurate measurements.

In the development of analytical methods, this compound is used to establish key validation parameters. These include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, in a study validating an HPLC-UVD method for analyzing compounds in evening primrose, quercetin-3-O-glucuronide, a structurally similar compound, was used as a reference standard. The method demonstrated high specificity and linearity with a correlation coefficient of 1.0000. researchgate.net The LOD and LOQ for quercetin-3-O-glucuronide were determined to be 0.486 µg/mL and 1.472 µg/mL, respectively. researchgate.net Such data is critical for ensuring the reliability of the analytical method.

A study on the flavonoids from Nelumbo nucifera (lotus) stamen extract utilized reference standards of several flavonoid glycosides, including a kaempferol-3-O-glucuronic acid, for method validation. The validation, following AOAC guidelines, ensured the accuracy and reproducibility of the quantification. mdpi.com The results showed excellent recovery values (98.49% to 102.40%), and low relative standard deviations (RSD) for intra-day (1.68–3.18%) and inter-day (1.99–4.40%) precision, demonstrating the method's robustness. mdpi.com

Similarly, a validated UPLC-MS/MS method for the determination of 3-hydroxyflavone (B191502) and its glucuronide metabolite in biological samples showcased the importance of reference standards in pharmacokinetic studies. nih.gov The method achieved a linear response range of 0.31–2,500.00 nM for the glucuronide, with good intra-day and inter-day precision and accuracy. nih.gov This level of validation is essential for accurately determining the concentration of metabolites in plasma and other biological fluids.

The following interactive table summarizes key validation parameters from a representative analytical method using a flavonoid glucuronide as a reference standard, highlighting the precision and accuracy achieved.

| Validation Parameter | Result | Reference |

| Linearity (Correlation Coefficient, r²) | >0.999 | scribd.com |

| Intra-day Precision (%RSD) | < 2% | researchgate.net |

| Inter-day Precision (%RSD) | < 2% | researchgate.net |

| Accuracy (Recovery %) | 98.12-101.5% | scribd.com |

| Limit of Detection (LOD) | 0.015 µg/ml (at 365 nm) | scribd.com |

| Limit of Quantification (LOQ) | 0.0457 µg/ml (at 365 nm) | scribd.com |

This table presents representative data from studies on flavonoid analysis, illustrating the typical performance of validated analytical methods that utilize reference standards. The specific values can vary depending on the analyte, matrix, and instrumentation.

In quality control, this compound reference standards are used to ensure the identity, purity, and concentration of the analyte in various samples, from raw materials to finished products. For example, in the analysis of herbal extracts, a reference standard is crucial for confirming the presence and quantity of specific flavonoid glycosides. rsc.org This is vital for standardizing the extract and ensuring its efficacy and safety.

Furthermore, research on the metabolism of kaempferol relies on the availability of its glucuronide metabolites as standards. Studies have shown that kaempferol is extensively metabolized to its glucuronide and sulfate (B86663) conjugates in vivo. nih.gov this compound is often the major metabolite found in plasma. nih.gov The use of authentic standards allows for the unambiguous identification and quantification of these metabolites in pharmacokinetic and metabolism studies. rsc.orgnih.gov

Research Models and Methodological Approaches in Kaempferol 3 Glucuronide Studies

In Vitro Cellular Research Models

In vitro models provide a controlled environment to study the direct effects of Kaempferol-3-glucuronide on specific cell types, offering insights into its molecular pathways.

Hepatocellular Carcinoma Cell Lines (e.g., HepG2) for Metabolic and Oxidative Stress Studies

The human hepatocellular carcinoma cell line, HepG2, is a widely used model for studying liver metabolism and toxicity. In studies involving this compound, HepG2 cells are often used to simulate conditions of non-alcoholic fatty liver disease (NAFLD) and oxidative stress.

Research has demonstrated that Kaempferol-3-O-glucuronide (K3O) can ameliorate lipid accumulation in HepG2 cells induced by free fatty acids. nih.govresearchgate.net Furthermore, when these cells are exposed to oxidative stress via hydrogen peroxide (H₂O₂), treatment with K3O has been shown to decrease the levels of reactive oxygen species (ROS). nih.govfrontiersin.org Mechanistically, K3O treatment leads to a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GSH-px). nih.govfrontiersin.orgnih.gov These antioxidant effects are linked to the modulation of the Nrf2/Keap1 signaling pathway. nih.govnih.gov Additional studies have shown that Kaempferol-3-O-β-D-glucuronide can enhance glucose consumption in HepG2 cells by upregulating the phosphorylation of protein kinase B (AKT) and glycogen (B147801) synthase kinase 3 beta (GSK3β). medchemexpress.com

Table 1: Effects of this compound on HepG2 Cells

| Condition | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|

| Free Fatty Acid-Induced Lipid Accumulation | Reduced lipid accumulation. | - | nih.gov, researchgate.net |

| H₂O₂-Induced Oxidative Stress | Decreased Reactive Oxygen Species (ROS); Decreased Malondialdehyde (MDA); Increased Glutathione Peroxidase (GSH-px). | Modulation of Nrf2/Keap1 pathway. | nih.gov, nih.gov, frontiersin.org |

| Basal Metabolism | Increased glucose consumption. | Upregulation of pAKT and pGSK3β. | medchemexpress.com |

Immune and Inflammatory Cell Lines (e.g., RAW 264.7, Human Neutrophils) for Anti-inflammatory Research

To investigate the anti-inflammatory properties of this compound, researchers frequently employ macrophage-like cell lines, such as RAW 264.7, and primary immune cells like human neutrophils. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response.

In LPS-stimulated RAW 264.7 murine macrophages, Kaempferol-3-O-β-d-glucuronide (K3G) has been shown to significantly inhibit the production of several pro-inflammatory mediators, including interleukin-1β (IL-1β), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4). nih.gov Conversely, it upregulates the secretion of the anti-inflammatory cytokine IL-10. nih.gov The underlying mechanism for these effects involves the blockage of the phosphorylation of NF-κB, a key transcription factor that regulates inflammation. nih.gov Studies on human neutrophils have indicated that flavonol glucuronides can inhibit the production of reactive oxygen species and the release of elastase, an enzyme involved in tissue damage during inflammation. acs.org

Table 2: Anti-inflammatory Effects of this compound on Immune Cells

| Cell Model | Inducer | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Inhibited IL-1β, NO, PGE2, LTB4; Upregulated IL-10. | Blocks NF-κB phosphorylation. | nih.gov |

| Human Neutrophils | - | Inhibited ROS production and elastase release. | - | acs.org |

Microglial Cell Lines (e.g., BV2) for Antineuroinflammatory Investigations

BV2 murine microglial cells are a standard model for studying neuroinflammation, a process implicated in various neurodegenerative diseases. acs.org When activated by LPS, these cells produce a range of pro-inflammatory molecules. acs.org

Studies have demonstrated that Kaempferol-3-O-β-d-glucuronate (K3G) exerts antineuroinflammatory effects on LPS-stimulated BV2 cells. acs.orgnih.govnih.gov Pre-treatment with K3G significantly inhibits the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govpatsnap.com It also reduces the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The molecular mechanisms behind these effects are multifactorial, involving the downregulation of phosphorylated mitogen-activated protein kinases (MAPKs) and the inhibition of the NF-κB pathway. acs.orgnih.govnih.gov Furthermore, K3G enhances the cellular antioxidant defense by upregulating the Nrf2/HO-1 signaling cascade. nih.govnih.gov

Table 3: Antineuroinflammatory Effects of this compound on BV2 Microglial Cells

| Inducer | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|

| LPS | Inhibited NO, IL-6, TNF-α release; Reduced iNOS and COX-2 expression. | Downregulation of phosphorylated MAPKs; Inhibition of NF-κB pathway; Upregulation of Nrf2/HO-1 signaling. | nih.gov, nih.gov, acs.org, patsnap.com |

In Vivo Animal Research Models

In vivo models are indispensable for understanding the physiological effects of this compound in a whole-organism context, providing data on its efficacy in complex biological systems.

Rodent Models (e.g., Mice) for Inflammation and Metabolic Disorder Studies

Rodent models, particularly mice, are frequently used to create systemic inflammation and metabolic disease states. For instance, LPS can be administered to induce a systemic inflammatory response, while carrageenan injection is used to induce localized inflammation, such as paw edema.

In a mouse model of LPS-induced inflammation, Kaempferol-3-O-β-d-glucuronide (K3G) demonstrated anti-inflammatory effects. medchemexpress.comnih.gov Research also shows its effectiveness in reducing carrageenan-induced paw edema, indicating its potential to mitigate acute inflammatory responses in vivo. nih.gov

Table 4: In Vivo Effects of this compound in Rodent Models

| Model | Condition | Key Findings | Citation |

|---|---|---|---|

| Mice | LPS-induced inflammation | Exhibited anti-inflammatory effects. | nih.gov, medchemexpress.com |

| Mice | Carrageenan-induced paw edema | Reduced inflammation. | nih.gov |

Zebrafish Models for Steatosis and Lipid Accumulation Research

The zebrafish (Danio rerio) larva is a valuable model for studying lipid metabolism and diseases like steatosis (fatty liver) due to its optical transparency and rapid development. A high-cholesterol diet (HCD) is used to induce steatosis and lipid accumulation. nih.govresearchgate.net

Studies using HCD-induced larval zebrafish have shown that Kaempferol-3-O-glucuronide (K3O) can ameliorate non-alcoholic steatohepatitis. nih.govnih.gov Treatment with K3O led to a reduction in both lipid accumulation and levels of reactive oxygen species. nih.govresearchgate.net Furthermore, K3O was observed to decrease the aggregation of neutrophils in these models, pointing to an anti-inflammatory effect. nih.govnih.gov Mechanistic investigations revealed that K3O reversed the expression of mRNAs for tnf-α and il-6 and modulated the Nrf2/Keap1 pathway in the zebrafish larvae. nih.govnih.gov

Table 5: Effects of this compound in Zebrafish Models of Steatosis

| Condition | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|

| High-Cholesterol Diet-Induced Steatosis | Reduced lipid accumulation; Decreased ROS levels; Reduced neutrophil aggregation. | Reversal of tnf-α and il-6 mRNA expression; Modulation of Nrf2/Keap1 pathway. | nih.gov, researchgate.net, nih.gov |

Computational and In Silico Research Paradigms

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in identifying its potential protein targets and understanding the molecular basis of its interactions.

Research has shown that this compound can interact with several key proteins involved in various cellular processes. For instance, it has been found to target the Pleckstrin Homology (PH) domain of the AKT protein, a crucial node in the insulin (B600854) signaling pathway. cabidigitallibrary.orgnih.gov Molecular docking simulations have provided insights into the specific interactions between this compound and the AKT PH domain, revealing the formation of hydrogen bonds and other non-covalent interactions that contribute to the stability of the complex. cabidigitallibrary.org This interaction is believed to be responsible for the activation of the AKT/GSK3β signaling pathway, which in turn improves glucose metabolism. cabidigitallibrary.orgmedchemexpress.com

Another significant target identified through in silico studies is the aldehyde reductase (AKR1B1). journalspress.comresearchgate.net This enzyme is implicated in various diseases, and its expression is elevated in certain types of cancer cells. journalspress.comresearchgate.net Molecular docking analyses have demonstrated a favorable binding affinity of this compound to AKR1B1, suggesting its potential as a therapeutic agent. journalspress.comresearchgate.net

Furthermore, docking studies have explored the interaction of this compound with proteins involved in inflammation and oxidative stress, such as TNF-α. nih.gov These studies have calculated binding energies and identified key amino acid residues involved in the interaction, providing a molecular rationale for the observed anti-inflammatory and antioxidant properties of the compound. nih.gov Other research has also shown its interaction with dihydropteroate-synthase (DHPS) and its potential as an inhibitor. researchgate.net

The table below summarizes the key protein targets of this compound identified through molecular docking studies and the associated biological outcomes.

| Target Protein | PDB ID | Biological Process | Predicted Outcome |

| AKT1 (PH Domain) | 3O96, 1UNP | Glucose Metabolism, Cell Survival | Activation of AKT/GSK3β pathway, Improved glucose consumption |

| Aldehyde Reductase (AKR1B1) | - | Cancer Progression | Inhibition of AKR1B1 activity |

| TNF-α | 2E7A | Inflammation | Reduction of inflammatory response |

| RELA | 3QXY | Inflammation, Apoptosis | Modulation of NF-κB signaling |

| Dihydropteroate-synthase (DHPS) | - | Folic Acid Synthesis | Inhibition of bacterial growth |

| RNA binding domain of VP35 protein | 4GH9 | Viral Replication | Potential antiviral activity |

Gene Network and Pathway Analysis

Gene network and pathway analysis are powerful bioinformatic tools used to understand the broader biological context of a compound's effects. By analyzing the genes and proteins that are differentially expressed or modulated by this compound, researchers can identify the key signaling pathways and biological processes that are influenced by this metabolite.

Studies have shown that this compound can significantly modulate the expression of genes involved in oxidative stress and inflammation. nih.govmdpi.com For example, it has been demonstrated to reverse the mRNA expression of keap1, nrf2, tnf-α, and il-6 in a zebrafish model of non-alcoholic steatohepatitis. nih.govmdpi.com The Nrf2/Keap1 pathway is a critical regulator of the antioxidant response, and its modulation by this compound highlights the compound's potential to mitigate oxidative stress. nih.govmdpi.comacs.org

Furthermore, gene network analysis has been employed to investigate the role of this compound in cancer. By analyzing the differential expression of the AKR1B1 gene in various cancer cells, researchers have been able to link this target to the potential anti-cancer effects of the compound. journalspress.comresearchgate.net This approach allows for a systems-level understanding of how this compound may exert its influence across different cancer types. journalspress.comresearchgate.net

In the context of plant biology, integrated transcriptomic and metabolomic analyses have been used to identify gene modules associated with the biosynthesis of flavonoids, including this compound, in plants like Cyclocarya paliurus. frontiersin.org This type of analysis helps to elucidate the regulatory networks controlling the production of this and other related compounds. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds and to optimize the structure of existing ones to enhance their desired properties.

While specific QSAR models developed exclusively for this compound are not extensively reported, the principles of QSAR have been applied to the broader class of flavonoids and their glucuronides. nih.gov These studies aim to predict properties such as their ability to be metabolized by specific enzymes, like UDP-glucuronosyltransferases (UGTs). nih.gov For instance, 3D-QSAR models have been developed to predict the substrate selectivity of UGT1A9, an important enzyme in the glucuronidation of phenolic compounds. nih.gov Such models can help in understanding how the structural features of this compound influence its metabolic fate.

Predictive modeling, often employing machine learning algorithms, has also been used to assess the potential bioactivities of metabolites found in natural sources, including this compound. eie.gr For example, a machine learning-based predictive model was used to evaluate the NADPH oxidase 2 (NOX2) inhibitory potential of metabolites from strawberry fruits and leaves, identifying this compound as a likely inhibitor. eie.gr This suggests its potential antioxidant and anti-inflammatory bioactivity. eie.gr

Database Mining in Traditional Medicine Systems Pharmacology

Database mining in the context of traditional medicine involves systematically searching and analyzing large databases of information on traditional remedies, their chemical constituents, and their known biological activities. This approach can help to identify promising compounds for further investigation and to understand the scientific basis for the traditional uses of certain plants.

This compound is a constituent of several plants used in traditional Chinese medicine, such as Ilex chinensis Sims and Cyclocarya paliurus. nih.govmdpi.com The Traditional Chinese Medicine Systems Pharmacology (TCMSP) database and other similar resources have been utilized to explore the pharmacological activities and compound-target relationships of the chemical constituents of these plants. nih.govmdpi.com

Through database mining, researchers have been able to link the presence of this compound in these plants to their traditional uses, such as for treating inflammatory conditions and metabolic disorders. nih.govmdpi.com This approach, often combined with network pharmacology, helps to construct a comprehensive picture of how the various compounds in a medicinal plant may act synergistically to produce a therapeutic effect. nih.govmdpi.com For example, the use of Ilex chinensis Sims for conditions like bronchitis and pneumonia can be partly rationalized by the anti-inflammatory and antioxidant properties of its constituents, including this compound, as suggested by database and experimental analyses. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Kaempferol 3 Glucuronide

Further Elucidation of Unexplored Mechanistic Insights into Biological Activities

While current research has established the antioxidant and anti-inflammatory properties of Kaempferol-3-glucuronide, a deeper understanding of its molecular mechanisms is a primary area for future exploration. The compound is known to exert its effects through complex signaling pathways, and further research is needed to unravel the intricacies of these interactions.

Key research has demonstrated that this compound can suppress neuroinflammation by modulating the Nrf2/HO-1 signaling cascade and the MAPK/NF-κB pathway in microglial cells. acs.orgnih.gov It has been shown to inhibit the production of various pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net Mechanistic studies have revealed that it downregulates phosphorylated mitogen-activated protein kinases (MAPKs) and upregulates the Nrf2/HO-1 signaling pathway, which is crucial for its antioxidant response. acs.org

Future investigations should aim to identify the direct molecular targets of this compound. Understanding how it interacts with specific proteins and receptors will provide a more precise picture of its mode of action. Moreover, while its anti-inflammatory and antioxidant effects are well-documented, other reported activities, such as aldose reductase inhibition and potential anti-HIV activity, warrant more in-depth mechanistic studies. nih.govresearchgate.net Exploring these less-chartered territories could unveil novel therapeutic applications for this compound.

Table 1: Summary of Mechanistic Insights into the Biological Activities of this compound

| Biological Activity | Key Signaling Pathways/Mechanisms Investigated | Key Mediators Inhibited |

| Anti-inflammatory | MAPK/NF-κB pathway | IL-6, IL-1β, NO, PGE2, TNF-α |

| Antioxidant | Nrf2/HO-1 signaling cascade | Reactive Oxygen Species (ROS) |

| Antineuroinflammatory | Nrf2/HO-1, MAPK/NF-κB | Pro-inflammatory cytokines and mediators in microglia |

Comprehensive Investigation of Glycosylated versus Aglycone Forms in Bioavailability and Efficacy

A critical aspect of flavonoid research is understanding the differences in bioavailability and biological efficacy between the glycosylated forms, such as this compound, and their corresponding aglycone, kaempferol (B1673270). The sugar moiety in glycosides can significantly influence their absorption, metabolism, and ultimately, their activity in the body.

Studies have suggested that the glycosylated form may have advantages. For instance, pharmacokinetic studies have indicated that this compound can achieve a higher blood concentration and has a longer half-life compared to its aglycone. This suggests that the glucuronide form may be more readily absorbed and retained in the body, potentially leading to greater therapeutic efficacy. However, it is also understood that some flavonoid glycosides may be hydrolyzed to their aglycone form by gut microbiota before absorption. researchgate.net

Future research should focus on direct comparative studies to meticulously evaluate the bioavailability and efficacy of this compound versus kaempferol. Such studies should employ robust pharmacokinetic and pharmacodynamic models to track the absorption, distribution, metabolism, and excretion of both forms. Investigating their effects in various disease models side-by-side will help to determine which form is more potent and for which specific therapeutic applications. This knowledge is crucial for the development of effective flavonoid-based therapies.

Broader Therapeutic Potential in Diverse Metabolic and Inflammatory Diseases

The established anti-inflammatory and antioxidant properties of this compound provide a strong rationale for exploring its therapeutic potential in a wider range of metabolic and inflammatory diseases. Current research has already shown promise in specific areas.

For example, studies have demonstrated that this compound can ameliorate non-alcoholic fatty liver disease (NAFLD) by reducing lipid accumulation, oxidative stress, and inflammation. This is achieved, in part, through the regulation of the Nrf2/Keap1 pathway. Given the shared pathological mechanisms, it is plausible that this compound could be beneficial in other metabolic disorders. The aglycone, kaempferol, has shown potential in managing diabetes and improving cardiovascular health, suggesting that its glucuronide metabolite may have similar or even enhanced effects due to its bioavailability. caringsunshine.commdpi.com

Future research should systematically investigate the efficacy of this compound in conditions such as:

Diabetes: Investigating its effects on glucose metabolism, insulin (B600854) sensitivity, and the protection of pancreatic β-cells.

Cardiovascular Diseases: Exploring its potential to mitigate atherosclerosis, hypertension, and myocardial injury through its anti-inflammatory and antioxidant actions.

Neuroinflammatory and Neurodegenerative Diseases: Building upon the initial findings in neuroinflammation to assess its protective effects in models of diseases like Alzheimer's and Parkinson's. acs.orgnih.gov

Development of Advanced Methodologies for Comprehensive Compound Analysis

To support the expanding research into this compound, the development and refinement of advanced analytical methodologies are essential. Accurate and sensitive detection and quantification of this compound and its metabolites in complex biological matrices are crucial for pharmacokinetic studies and for understanding its mechanism of action.

Currently, a range of sophisticated analytical techniques are employed for the analysis of flavonoid glucuronides. These include:

High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS): These are the preferred methods for detection and structural characterization due to their high sensitivity and specificity, requiring only small amounts of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation, though it typically requires larger quantities of the purified compound.

Future efforts in this area should focus on developing even more sensitive and high-throughput methods. This could involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations, and the application of high-resolution mass spectrometry (HRMS) for more accurate mass measurements and metabolite identification. The development of standardized and validated analytical protocols will be critical for ensuring the reliability and comparability of data across different studies, thereby accelerating the pace of research in this promising field.

Q & A

Q. What methodological approaches are used to quantify kaempferol-3-glucuronide in biological samples?

this compound is typically quantified using liquid chromatography–mass spectrometry (LC-MS) with authentic standards. For instance, studies have employed Shimadzu LCMS 8060 systems with protocols optimized for polyphenol detection, achieving limits of quantification (LOQ) below 1 µM in plasma samples . Key steps include solid-phase extraction for sample preparation and calibration curves using commercially available this compound standards (e.g., from Extrasynthese) to ensure accuracy .

Q. How is the absorption and bioavailability of this compound studied in humans?

Human pharmacokinetic studies involve administering kaempferol-rich sources (e.g., endive) and analyzing plasma/urine via LC-MS. For example, DuPont et al. (2004) demonstrated that this compound is the major metabolite detected in plasma, with absorption peaking within 1–2 hours post-ingestion. Urinary excretion rates and lack of phase I hydroxylation (e.g., no quercetin conversion) are critical metrics for assessing bioavailability .

Q. What are the stability considerations for this compound in experimental storage?

Stability studies recommend storing samples at −20°C to prevent degradation. In fresh blood and plasma, this compound remains stable for up to six months at 4°C, but postmortem samples require −20°C storage to avoid hydrolysis artifacts. Analytical validation includes forced-degradation tests (e.g., 40°C exposure) and photodegradation assessments using HPLC-MS .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound in disease models?

Shape-based virtual screening and pharmacophore modeling are employed to identify potential targets. For example, this compound was used as a template to screen Akt activators, leveraging its structural similarity to known ligands like quercetin-3-glucuronide. Models with 0% false-positive rates prioritize compounds for in vitro validation .

Q. What experimental designs address contradictions in this compound’s in vitro vs. in vivo anti-inflammatory effects?

Discrepancies arise due to differential glucuronidation and tissue-specific metabolism. Advanced studies use knockout cell lines (e.g., UGT1A1-deficient models) to isolate phase II metabolism effects. In vivo, transgenic mice with humanized liver enzymes help reconcile differences in metabolite activity, particularly for IL-10 upregulation and COX-2 inhibition observed in vitro .

Q. How do glucuronidation patterns inform metabolic predictions for kaempferol derivatives?

The 3-OH group is the primary site for glucuronidation, as shown by plasma metabolite profiling after kaempferol ingestion. Computational models using monohydroxyflavones predict dihydroxyflavone metabolism, but validation requires tandem MS/MS to confirm glucuronide positional isomers (e.g., distinguishing 3-O-glucuronide from 7-O-glucuronide) .

Q. What statistical frameworks resolve variability in this compound levels across plant metabolomics studies?

Principal Component Analysis (PCA) is used to correlate environmental factors (e.g., drought, microclimate) with metabolite abundance. For example, in grapevine studies, PCA linked this compound levels to heat hours (HHH) and flavonol biosynthesis pathways, explaining 68.8% of variance in datasets .

Q. How do pharmacokinetic models account for renal impairment in this compound clearance?

Population pharmacokinetic models integrate glomerular filtration rate (GFR) data to predict metabolite accumulation. In renal insufficiency, AUC ratios of this compound to parent compound increase by 96.7%, necessitating dose adjustments. Studies parallel morphine-6-glucuronide kinetics, where renal excretion dominates clearance .

Data Contradiction Analysis

Q. Why do some studies report negligible this compound in plasma despite high dietary intake?

Contradictions stem from inter-individual variability in gut microbiota composition, which hydrolyzes glucuronides pre-absorption. Methodological factors (e.g., LOQ thresholds, extraction efficiency) also contribute. For example, in olive pomace trials, this compound fell below LOQ in some participants, highlighting the need for ultra-sensitive MS protocols .

Q. How to reconcile discrepancies in this compound’s reported bioactivity across cell lines?

Cell-specific expression of β-glucuronidase enzymes impacts metabolite reactivation. Studies using β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) in cancer cell lines show restored anti-proliferative effects, confirming that bioactivity depends on localized hydrolysis of the glucuronide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.